molecular formula C17H20OS B13945267 Anisole, p-(1-(phenylthio)butyl)- CAS No. 60702-17-2

Anisole, p-(1-(phenylthio)butyl)-

Cat. No.: B13945267
CAS No.: 60702-17-2
M. Wt: 272.4 g/mol
InChI Key: PJQVDTJIZNYTEX-UHFFFAOYSA-N
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Description

Anisole, p-(1-(phenylthio)butyl)-: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, with a phenylthio group (-SPh) and a butyl chain attached to the para position of the anisole

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: Anisole derivatives undergo electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating effect of the methoxy group.

    Oxidation and Reduction: Anisole derivatives can be oxidized to form quinones or reduced to form corresponding hydroxy compounds.

    Substitution Reactions: The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.

    Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Nitration: Formation of nitroanisole derivatives.

    Halogenation: Formation of halogenated anisole derivatives.

    Oxidation: Formation of anisole quinones.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Anisole derivatives can be used as probes in biological studies to investigate enzyme activities and metabolic pathways.

Medicine:

    Drug Development: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Mechanism of Action

The mechanism of action of anisole derivatives involves their interaction with specific molecular targets and pathways. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. The overall reactivity of anisole derivatives is influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring .

Comparison with Similar Compounds

    Methoxybenzene (Anisole): The simplest anisole derivative with a methoxy group attached to the benzene ring.

    Phenylthioanisole: Anisole derivative with a phenylthio group attached to the benzene ring.

    Butylphenylthioanisole: Anisole derivative with a butyl chain and a phenylthio group attached to the benzene ring.

Uniqueness:

    Structural Features: Anisole, p-(1-(phenylthio)butyl)- is unique due to the presence of both a phenylthio group and a butyl chain attached to the para position of the anisole, which imparts distinct chemical and physical properties.

    Reactivity: The combination of electron-donating and electron-withdrawing groups on the aromatic ring influences the reactivity and selectivity of the compound in various chemical reactions.

Properties

CAS No.

60702-17-2

Molecular Formula

C17H20OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-methoxy-4-(1-phenylsulfanylbutyl)benzene

InChI

InChI=1S/C17H20OS/c1-3-7-17(19-16-8-5-4-6-9-16)14-10-12-15(18-2)13-11-14/h4-6,8-13,17H,3,7H2,1-2H3

InChI Key

PJQVDTJIZNYTEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2

Origin of Product

United States

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